molecular formula C23H22FN5O2 B2891240 3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848684-62-8

3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2891240
CAS RN: 848684-62-8
M. Wt: 419.46
InChI Key: JGWSNRDAIPDFIS-UHFFFAOYSA-N
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Description

3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

: Jyoti Rani, Sanjiv Kumar, Monika Saini, Jyoti Mundlia & Prabhakar Kumar Verma. “Biological potential of pyrimidine derivatives in a new era.” Research on Chemical Intermediates, 42(2016), 6777–6804. Link

: IR-spectrum recorded on Shimadzu FT-IR Prestige-21 spectrophotometer. Link

: Substance Name: 2-(dimethylamino)-2-[(4- - ECHA. Link

: Jiang B, Duan JJ-W, Stachura S et al. "Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phen

properties

CAS RN

848684-62-8

Molecular Formula

C23H22FN5O2

Molecular Weight

419.46

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22FN5O2/c1-15-8-10-17(11-9-15)27-12-5-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-6-3-4-7-18(16)24/h3-4,6-11H,5,12-14H2,1-2H3

InChI Key

JGWSNRDAIPDFIS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

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